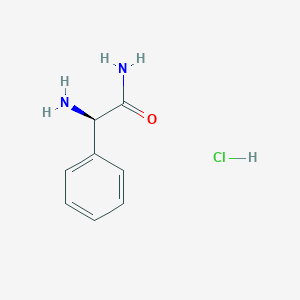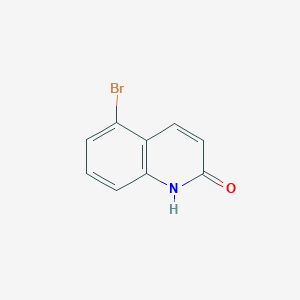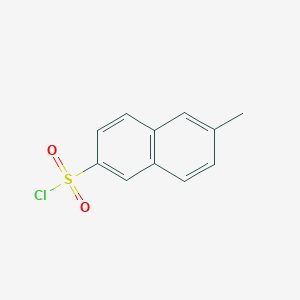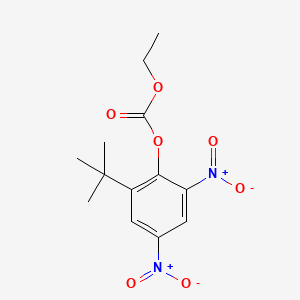
H-D-Phg-NH2.HCl
Descripción general
Descripción
Aplicaciones Científicas De Investigación
H-D-Phg-NH2.HCl is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide, is a compound used for scientific research and development Similar compounds have been known to interact with opioid receptors .
Mode of Action
The exact mode of action of H-D-Phg-NH2It’s known that d-phenylglycinamide compounds can undergo reactions such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .
Biochemical Pathways
The specific biochemical pathways affected by H-D-Phg-NH2D-phenylglycinamide compounds are known to be involved in the synthesis of ampicillin by acyl transfer from d-(-)-phenylglycine amide (d-pga) to 6-aminopenicillanic acid (6-apa), which becomes more effective when a judiciously chosen ph gradient is applied in the course of the process .
Pharmacokinetics
The pharmacokinetics of H-D-Phg-NH2The compound has a molecular weight of 186.6 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of H-D-Phg-NH2It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . Furthermore, the compound should be handled with protective gloves, protective clothing, eye protection, and face protection .
Análisis Bioquímico
Biochemical Properties
H-D-Phg-NH2.HCl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the synthesis of ampicillin, a semi-synthetic antibiotic, through the penicillin acylase-catalyzed process. The compound’s role in these reactions is crucial, and its interactions with other biomolecules are complex and multifaceted .
Molecular Mechanism
The molecular mechanism of H-D-Phg-NH2HCl involves complex binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of H-D-Phg-NH2HCl can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is part of an artificial D-Phg biosynthesis pathway that starts from phenylpyruvate, the direct precursor of L-phenylalanine . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phg-NH2.HCl typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to form the amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but with optimized reaction conditions for higher yield and purity. This may include the use of advanced reactors and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Phg-NH2.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Comparación Con Compuestos Similares
H-D-Phg-NH2.HCl can be compared to other similar compounds, such as:
Phenylglycine: A precursor in the synthesis of this compound with similar chemical properties.
Phenylalanine: An amino acid with structural similarities but different biological functions.
Glycine: A simpler amino acid that shares some chemical characteristics but has distinct applications.
This compound is unique due to its specific amide structure and hydrochloride salt form, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
(2R)-2-amino-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAFHGMXCFTOU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584195 | |
| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63291-39-4 | |
| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2-Amino-2-phenylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)










